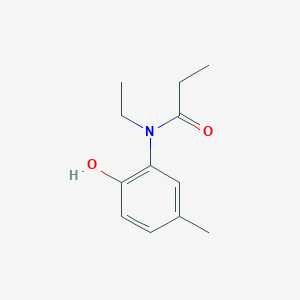

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an amide group, a hydroxy group, and a methyl-substituted aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine and propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-hydroxy-5-methylbenzoic acid is reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide intermediate.

Step 2: The amide intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Applications in Fragrance Formulation

One of the most prominent applications of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is in the fragrance industry. The compound exhibits desirable olfactory properties, making it suitable for use in various consumer products:

- Perfumes and Colognes : It contributes to the formulation of fragrances with fruity and floral notes.

- Personal Care Products : Commonly used in soaps, shampoos, and lotions to enhance scent profiles.

- Household Products : Utilized in air fresheners and cleaning products for its pleasant aroma .

Fragrance Composition Table

| Product Type | Application Example | Key Benefit |

|---|---|---|

| Perfumes | Floral and fruity fragrances | Enhances olfactory appeal |

| Personal Care | Lotions, shampoos | Improves user experience |

| Household Cleaners | Air fresheners | Provides long-lasting scent |

Case Study: TRPV1 Antagonism

A study on related propanamides revealed significant activity against TRPV1 receptors, which are involved in pain sensation. For example:

- Compound 49 S was found to be a potent antagonist with an IC50 value of 6.3 nM, showcasing the potential for similar compounds to provide analgesic benefits .

Regulatory Considerations

The compound is subject to various regulatory assessments due to its chemical nature. It has been classified under several hazard categories:

Mécanisme D'action

The mechanism of action of N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethyl-N-(2-hydroxyphenyl)propanamide

- N-ethyl-N-(2-hydroxy-4-methylphenyl)propanamide

- N-ethyl-N-(2-hydroxy-3-methylphenyl)propanamide

Uniqueness

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Activité Biologique

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide is an organic compound with significant potential for various biological applications. This article delves into its synthesis, biological activity, and potential therapeutic uses, supported by data tables and research findings.

Compound Overview

- Chemical Formula : C12H17NO2

- CAS Number : 909361-84-8

- Molecular Structure : The compound features an amide group, a hydroxy group, and a methyl-substituted aromatic ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Amide Intermediate :

- Reaction of 2-hydroxy-5-methylbenzoic acid with ethylamine in the presence of a dehydrating agent (e.g., thionyl chloride).

- Final Product Formation :

- The amide intermediate is then reacted with propanoyl chloride in the presence of a base (e.g., pyridine) to yield the final product.

The biological activity of this compound is largely attributed to its structural features:

- Hydroxy Group : Enhances binding affinity to biological targets.

- Amide Group : Plays a crucial role in reactivity and interaction with enzymes or receptors.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. While specific data on this compound is limited, related compounds have shown promising antibacterial and antifungal activities:

| Compound Name | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | C. albicans |

| Compound C | 16.69 | F. oxysporum |

These findings suggest that derivatives with similar structures could exhibit comparable antimicrobial activities .

Cytotoxicity Studies

Cytotoxicity assessments on related compounds indicate low toxicity profiles against human cell lines, which is crucial for therapeutic applications. For instance, triazole derivatives showed IC50 values above 100 µM against cancer cell lines, suggesting that modifications to the structure can enhance safety profiles while maintaining efficacy .

Case Studies

- Antibacterial Activity Assessment :

-

Therapeutic Potential in Drug Development :

- The compound has been explored as a precursor in drug development due to its ability to undergo selective N-methylation reactions, yielding high functional group tolerance and selectivity for amides.

Propriétés

IUPAC Name |

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-12(15)13(5-2)10-8-9(3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDEDDBBLIKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)C1=C(C=CC(=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580058 |

Source

|

| Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909361-84-8 |

Source

|

| Record name | N-Ethyl-N-(2-hydroxy-5-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.